molecular formula C10H19N B13008663 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine

Cat. No.: B13008663
M. Wt: 153.26 g/mol
InChI Key: KYIZMQGZWKMNGV-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine is an organic compound with a unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigidity and stability. The presence of three methyl groups and an amine functional group makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with camphene, a naturally occurring bicyclic monoterpene.

    Hydrogenation: Camphene is hydrogenated to form 2,3,3-Trimethylbicyclo[2.2.1]heptane.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces nitro compounds or oxides.

    Reduction: Yields various amine derivatives.

    Substitution: Results in the formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine
  • 2,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol
  • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

Uniqueness

2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine is unique due to the position of the amine group and the specific arrangement of methyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2,3,3-trimethylbicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C10H19N/c1-7-9(2,3)8-4-5-10(7,11)6-8/h7-8H,4-6,11H2,1-3H3

InChI Key

KYIZMQGZWKMNGV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2CCC1(C2)N)(C)C

Origin of Product

United States

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